4,4'-Diamino-2,2'-Stilbendisulfonsäure

Übersicht

Beschreibung

Disodium salt of 4,4′ -diamino-2,2′ -stilbenedisulfonic acid may be used in the synthesis of dyes and optical brighteners or fluorescent whitening agents.

4,4' -diamino-2,2' -stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992)

Wissenschaftliche Forschungsanwendungen

Synthese von 4H-Chromenen

4,4'-Diamino-2,2'-Stilbendisulfonsäure wurde als effizienter und wiederverwendbarer Fest-Säure-Katalysator für die Synthese von 4H-Chromen-Skeletten über eine Eintopf-Dreikomponenten-Reaktion in einem grünen Lösungsmittel verwendet . Die Struktur des synthetisierten Katalysators wurde mit verschiedenen Techniken bestätigt, darunter FT-IR, XRD, BET, TGA, TEM, EDX und SEM . Die Produktausbeuten wurden für alle Reaktionen unter milden Bedingungen in 83-96% erzielt . Dieses Verfahren stellt einen umweltfreundlichen Ansatz für die Synthese einer bedeutenden Anzahl von 4H-Chromen-Derivaten dar .

Synthese von Farbstoffen und optischen Aufhellern

Das Dinatriumsalz der this compound kann bei der Synthese von Farbstoffen und optischen Aufhellern oder fluoreszierenden Weißmachern verwendet werden

Biochemische Analyse

Biochemical Properties

It is known to be a key intermediate in the synthesis of dyes and fluorescent whitening agents

Cellular Effects

It is purported to have weak estrogenic properties based on apparent structural similarity with diethylstibestrol (DES) and unsubstantiated reports of male reproductive dysfunction .

Biologische Aktivität

4,4'-Diamino-2,2'-stilbenedisulfonic acid (commonly known as amsonic acid) is a synthetic compound primarily used in the production of dyes and optical brighteners. Its chemical structure and properties have drawn attention for various biological activities, including estrogenic effects and potential applications in cancer treatment and heavy metal detection.

The compound has the following chemical characteristics:

- Molecular Formula : C14H16N2O6S2

- CAS Number : 81-11-8

- Molecular Weight : 368.41 g/mol

Biological Activity Overview

The biological activities of 4,4'-diamino-2,2'-stilbenedisulfonic acid can be categorized into several key areas:

1. Estrogenic Activity

Research indicates that 4,4'-diamino-2,2'-stilbenedisulfonic acid exhibits estrogenic properties similar to those of diethylstilbestrol (DES). This activity has been linked to complaints of impotency among factory workers exposed to this compound. Studies on rodents have shown that it can influence reproductive functions due to its estrogen-like effects .

2. Antitumor Activity

In toxicity studies involving F344/N rats and B6C3F1 mice, 4,4'-diamino-2,2'-stilbenedisulfonic acid did not demonstrate carcinogenic activity even at high doses over extended periods. However, it has shown significant antitumor potential against various cancer cell lines:

- IC50 Values :

- HeLa Cells : 15.31 μM

- MCF-7 Cells : 96.46 μM

- NIH/3T3 Cells : 32.59 μM

These findings suggest that the compound may serve as an effective agent in cancer therapy .

3. Genetic Toxicology

Genetic toxicity studies have revealed that the compound does not induce mutagenicity in various Salmonella typhimurium strains or Chinese hamster ovary cells. This suggests a relatively low risk for genetic alterations when exposed to this compound .

4. Heavy Metal Detection

Recent studies highlight the role of 4,4'-diamino-2,2'-stilbenedisulfonic acid as a sensor for heavy metal ions. It has been shown to selectively bind with ions such as Fe²⁺, Co²⁺, Ni²⁺, and Pb²⁺, allowing for efficient detection and imaging applications in environmental monitoring .

Toxicological Profile

The toxicological assessment of 4,4'-diamino-2,2'-stilbenedisulfonic acid includes:

- Acute Toxicity : The oral LD50 in guinea pigs is reported at approximately 47 g/kg.

- Chronic Toxicity : Long-term studies showed no significant adverse effects on organ weights or histopathological changes in treated rodents .

Table of Biological Activities

Case Studies

-

Estrogenicity in Occupational Exposure :

A study highlighted the health complaints among factory workers exposed to amsonic acid, linking their symptoms to its estrogenic properties. -

Antitumor Efficacy Testing :

Laboratory tests demonstrated that the compound effectively inhibited tumor growth in several cancer cell lines, suggesting potential therapeutic applications.

Eigenschaften

IUPAC Name |

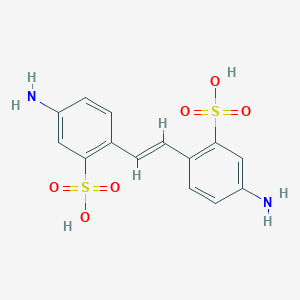

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJHVSOVQBJEBF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S2 | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60182371 | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index] | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW NEEDLES | |

CAS No. |

81-11-8, 28096-93-7 | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028096937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68088WVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 617 °F (NTP, 1992) | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential toxicological effects of 4,4'-Diamino-2,2'-stilbenedisulfonic acid?

A: Studies have shown that 4,4'-Diamino-2,2'-stilbenedisulfonic acid can potentially interact with biological systems. For instance, research indicates that it can inhibit proteasome-associated cysteine deubiquitinases (DUBs), specifically UCHL5 and USP14. [] This inhibition has been linked to cell growth suppression and apoptosis induction in human breast cancer cell models. [] Additionally, high doses of the compound administered to rats and mice in feeding studies caused adverse effects such as diarrhea, weight loss, and inflammation of the anus and rectum. []

Q2: How does the structure of 4,4'-Diamino-2,2'-stilbenedisulfonic acid influence its interaction with biological targets like UCHL5 and USP14?

A: While specific structural details haven't been fully elucidated in the provided research, computational docking studies suggest that 4,4'-Diamino-2,2'-stilbenedisulfonic acid and similar optical brightener compounds might interact with the catalytic triads (CYS, HIS, and ASP) of UCHL5 and USP14. [] Further research is needed to confirm the exact binding mechanisms and how structural modifications might impact the interaction.

Q3: Can 4,4'-Diamino-2,2'-stilbenedisulfonic acid be used in the development of proton exchange membranes?

A: Yes, research indicates that 4,4'-Diamino-2,2'-stilbenedisulfonic acid can be incorporated into the synthesis of polyamides for proton exchange membranes. [, , ] Its sulfonic acid groups contribute to proton conductivity. For example, a study demonstrated that incorporating 4,4'-Diamino-2,2'-stilbenedisulfonic acid into a muconic acid-based polyamide led to a material with a proton conductivity of 9.89 mS·cm−1. []

Q4: Are there any known environmental concerns related to 4,4'-Diamino-2,2'-stilbenedisulfonic acid?

A: While the provided research doesn't delve into specific environmental impacts, it does highlight the increasing levels of optical brightener compounds, including 4,4'-Diamino-2,2'-stilbenedisulfonic acid, in the environment. [] This emphasizes the need for further research into the compound's ecotoxicological effects and potential mitigation strategies.

Q5: What analytical techniques are used to characterize 4,4'-Diamino-2,2'-stilbenedisulfonic acid and its complexes?

A5: Various analytical techniques are employed to characterize 4,4'-Diamino-2,2'-stilbenedisulfonic acid. These include:

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups and confirm complex formation. [] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. []

- Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition patterns of the compound and its complexes. []

- Elemental Analysis: This technique determines the percentage composition of elements, confirming the compound's purity and the stoichiometry of its complexes. []

Q6: What is the role of computational chemistry in understanding the properties of 4,4'-Diamino-2,2'-stilbenedisulfonic acid?

A: Computational chemistry plays a crucial role in predicting and understanding the properties of 4,4'-Diamino-2,2'-stilbenedisulfonic acid and its derivatives. For example, Density Functional Theory (DFT) calculations, combined with Quantum Theory of Atoms in Molecules (QTAIM) analysis, can be used to study the structure-property relationships of sulfonated polyimides based on this compound. [] This can help in designing new materials with improved properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.